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2,5-Dibromo-4-cyclobutyl-1,3-thiazole

Cat. No.: B13579285
M. Wt: 297.01 g/mol
InChI Key: XBMDWXJCLMQFKT-UHFFFAOYSA-N
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Description

General Overview of Thiazole (B1198619) Ring Systems in Organic Synthesis

The thiazole ring is a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom. wikipedia.org This structural unit is a privileged scaffold in medicinal chemistry and materials science. researchgate.net Thiazoles are found in a variety of natural products, including vitamin B1 (thiamine), and are integral to the structure of many synthetic compounds with diverse pharmacological activities. wikipedia.org The aromaticity of the thiazole ring imparts significant stability, while the presence of heteroatoms provides sites for specific chemical interactions and reactivity. wikipedia.org

In organic synthesis, the thiazole ring serves as a versatile building block. Its synthesis is most classically achieved through the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide. researchgate.net Other methods, such as the Cook-Heilbron synthesis, also provide routes to this important heterocycle. pharmaguideline.com The reactivity of the thiazole ring is characterized by both electrophilic and nucleophilic substitution reactions, with the positions on the ring exhibiting distinct electronic properties. pharmaguideline.com

Significance of Halogenation in Heterocyclic Chemistry

Halogenation, the introduction of halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, is a powerful tool in synthetic organic chemistry. nih.gov In the context of heterocyclic compounds like thiazole, halogenation serves several crucial purposes. Firstly, it can modulate the electronic properties of the ring system, influencing its reactivity and the acidity of ring protons. Secondly, and perhaps more importantly, halogen atoms act as versatile synthetic handles.

Brominated heterocycles, in particular, are highly valued as intermediates in cross-coupling reactions. The bromine atoms can be selectively replaced with a wide variety of other functional groups through powerful catalytic methods such as Suzuki, Stille, and Heck couplings. acs.org This allows for the construction of complex molecular architectures from simpler, halogenated precursors. The differential reactivity of multiple halogen atoms on the same ring, as in a dibrominated thiazole, can allow for sequential and site-selective functionalization.

Contextualization of Cyclobutyl Moieties in Organic Structures

Furthermore, the cyclobutyl group can serve as a non-planar bioisostere for other groups, such as phenyl rings or alkynes, offering a different spatial arrangement of substituents. Research has shown that incorporating cyclobutane (B1203170) rings can lead to improved metabolic stability and other desirable pharmacokinetic properties in drug candidates. A 2022 study highlighted the synthesis and characterization of thiazoles containing a cyclobutane ring, underscoring the interest in combining these two structural motifs. researchgate.net

Rationale for Academic Research on 2,5-Dibromo-4-cyclobutyl-1,3-thiazole (B6206529)

The academic interest in a molecule like this compound stems from its potential as a highly functionalized building block for the synthesis of more complex and potentially useful compounds. The combination of a thiazole core with two reactive bromine atoms and a unique cyclobutyl substituent creates a platform for extensive chemical derivatization.

The two bromine atoms at the 2- and 5-positions of the thiazole ring are strategically placed for sequential cross-coupling reactions. This would allow for the controlled, stepwise introduction of different molecular fragments, leading to a diverse library of 2,4,5-trisubstituted thiazoles. The cyclobutyl group at the 4-position adds a three-dimensional element to the otherwise planar thiazole ring, which could be exploited in the design of new materials or biologically active molecules where specific spatial orientations are required. Therefore, the rationale for its study lies in its potential to serve as a versatile intermediate for creating novel chemical entities with tailored properties.

While specific, in-depth research on this compound is not extensively documented in publicly available literature, its chemical structure suggests a rich potential for synthetic exploration. Based on established methodologies for the synthesis of similar compounds, a plausible synthetic route can be proposed. The synthesis would likely begin with the construction of a 4-cyclobutylthiazole derivative, followed by a double bromination step. For instance, the Hantzsch synthesis could be adapted using a cyclobutyl-containing α-haloketone. Subsequent bromination could then install the two bromine atoms at the 2- and 5-positions.

The true value of this compound would be realized in its subsequent reactions. The differential reactivity of the C2-Br and C5-Br bonds could be exploited to selectively introduce different substituents. For example, the C2-Br is often more susceptible to certain metal-halogen exchange reactions, which would allow for functionalization at this position first, followed by a cross-coupling reaction at the C5-Br position. This stepwise approach would provide precise control over the final molecular structure, making this compound a valuable tool for synthetic chemists.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7Br2NS B13579285 2,5-Dibromo-4-cyclobutyl-1,3-thiazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7Br2NS

Molecular Weight

297.01 g/mol

IUPAC Name

2,5-dibromo-4-cyclobutyl-1,3-thiazole

InChI

InChI=1S/C7H7Br2NS/c8-6-5(4-2-1-3-4)10-7(9)11-6/h4H,1-3H2

InChI Key

XBMDWXJCLMQFKT-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=C(SC(=N2)Br)Br

Origin of Product

United States

Synthetic Methodologies for 2,5 Dibromo 4 Cyclobutyl 1,3 Thiazole

Precursor Chemistry and Starting Materials

A pivotal intermediate in the synthesis of the target compound is an α-haloketone bearing a cyclobutyl group. A common precursor for this is 1-cyclobutylethanone, which can be halogenated at the α-position to yield 2-bromo-1-cyclobutylethanone (B141781). This α-bromination can be achieved through the reaction of the corresponding ketone with a brominating agent such as bromine (Br₂) in a suitable solvent, or with N-bromosuccinimide (NBS).

Another approach involves the use of cyclobutyl-containing carboxylic acids, which can be converted to the corresponding acid chlorides and subsequently reacted with diazomethane (B1218177) in a Nierenstein reaction to furnish the α-haloketone. Furthermore, the synthesis of α,β-unsaturated α′-haloketones can be achieved through the chemoselective addition of halomethyllithiums to Weinreb amides, offering a versatile route to these key intermediates. organic-chemistry.orgresearchgate.net

The following table provides an overview of general methods for the synthesis of α-haloketones, which are applicable to the preparation of cyclobutyl-containing analogs.

Starting MaterialReagent(s)ProductGeneral Applicability
Ketone (e.g., 1-cyclobutylethanone)Br₂ or NBSα-Haloketone (e.g., 2-bromo-1-cyclobutylethanone)Broad applicability for ketones with enolizable protons.
Acid ChlorideDiazomethaneα-HaloketoneNierenstein reaction, suitable for a range of acid chlorides.
Weinreb AmideHalomethyllithiumα-HaloketoneChemoselective addition, good for complex substrates. organic-chemistry.org
Secondary AlcoholAmmonium Bromide, Oxoneα-BromoketoneOne-pot oxidation and bromination.

This table presents generalized synthetic transformations and may require optimization for specific substrates.

The strategic placement of the cyclobutyl group at the C4 position of the thiazole (B1198619) ring is most commonly achieved through the Hantzsch thiazole synthesis. synarchive.comwikipedia.orgcutm.ac.in This reaction utilizes an α-haloketone, where the substituent on the carbonyl group dictates the substituent at the C4 position of the resulting thiazole. Therefore, by using 2-bromo-1-cyclobutylethanone as the α-haloketone, the cyclobutyl moiety is directly incorporated at the desired position.

Alternative strategies for the synthesis of 4-substituted thiazoles include palladium-catalyzed cross-coupling reactions, which can be employed to introduce the cyclobutyl group onto a pre-formed thiazole ring. However, the Hantzsch synthesis is generally more direct for this specific substitution pattern.

Thiazole Ring Formation Pathways

The formation of the 1,3-thiazole ring is a cornerstone of the synthesis of 2,5-dibromo-4-cyclobutyl-1,3-thiazole (B6206529). The Hantzsch reaction and its variations are the most prominent and widely employed methods for this transformation.

The Hantzsch thiazole synthesis is a classic and versatile method for the preparation of thiazole derivatives. synarchive.comwikipedia.orgcutm.ac.in In the context of synthesizing 4-cyclobutyl-1,3-thiazole, the reaction involves the condensation of 2-bromo-1-cyclobutylethanone with a thioamide, such as thioformamide, or more commonly, thiourea (B124793). chemhelpasap.comnih.gov The use of thiourea leads to the formation of a 2-amino-4-cyclobutyl-1,3-thiazole intermediate, which can then be deaminated and brominated in subsequent steps.

The reaction is typically carried out in a protic solvent like ethanol (B145695) and may be facilitated by heating. chemhelpasap.com The general reaction scheme is as follows:

Cyclobutyl-α-haloketone + Thioamide → 4-Cyclobutyl-1,3-thiazole

Variants of the Hantzsch synthesis can employ different thioamides to introduce various substituents at the C2 position of the thiazole ring. One-pot multicomponent versions of the Hantzsch reaction have also been developed, which can enhance the efficiency of the synthesis. researchgate.netnih.govasianpubs.org

The following table summarizes representative conditions for the Hantzsch thiazole synthesis.

α-HaloketoneThio-componentSolventConditionsProduct
2-BromoacetophenoneThioureaMethanol100°C, 30 min2-Amino-4-phenylthiazole
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThiourea1-ButanolRefluxSubstituted 2-aminothiazole
Substituted 2-bromo-1-phenylethanoneThiosemicarbazideNot specifiedNot specifiedSubstituted 4-phenyl-1,3-thiazole derivatives

This table illustrates typical reaction conditions for the Hantzsch synthesis with various substrates and is intended to be representative. chemhelpasap.comnih.govasianpubs.org

While the Hantzsch synthesis is the most direct route, other cyclization reactions can also be employed for the formation of the thiazole ring. The Cook-Heilbron synthesis, for instance, involves the reaction of an α-aminonitrile with carbon disulfide. wikipedia.org Another method is the Gabriel synthesis, which utilizes an α-acylaminoketone and a phosphorus pentasulfide. cutm.ac.in

Optimization of reaction conditions for thiazole synthesis often involves exploring different solvents, temperatures, and catalysts. nih.gov The use of microwave irradiation has been shown to accelerate some thiazole syntheses. nih.gov For the specific synthesis of 4-cyclobutyl-1,3-thiazole, the optimization would focus on maximizing the yield of the cyclization step while minimizing side reactions.

The mechanism of the Hantzsch thiazole synthesis is well-established and proceeds through a series of discrete steps. synarchive.comnih.gov The reaction initiates with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, leading to the displacement of the halide and the formation of an S-alkylated intermediate. This is followed by an intramolecular cyclization, where the nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone. The resulting tetrahedral intermediate then undergoes dehydration to form a hydroxythiazoline, which subsequently aromatizes to the stable thiazole ring.

The key steps in the mechanism are:

Nucleophilic Attack: The thioamide sulfur attacks the α-carbon of the haloketone.

Intramolecular Cyclization: The thioamide nitrogen attacks the carbonyl carbon.

Dehydration and Aromatization: Elimination of a water molecule leads to the formation of the aromatic thiazole ring. nih.gov

Following the formation of the 4-cyclobutyl-1,3-thiazole, the final step is the bromination at the C2 and C5 positions. Electrophilic aromatic substitution on the thiazole ring typically occurs at the C5 position, which is the most electron-rich. nih.gov Bromination at the C2 position can be more challenging and may require specific reaction conditions. The use of a strong brominating agent, such as excess bromine or N-bromosuccinimide, often in the presence of a catalyst, can facilitate the dibromination to yield this compound.

Regioselective Bromination Strategies

Regioselectivity is a paramount concern in the synthesis of polysubstituted heterocycles. The electronic nature of the thiazole ring, influenced by the sulfur and nitrogen heteroatoms and the C4-cyclobutyl substituent, dictates the preferred positions for electrophilic attack. The C5 position is the most electron-rich and thus most susceptible to electrophilic bromination, followed by the C2 position. The C4 position is typically unreactive towards electrophiles.

Direct bromination of thiazole derivatives is a common method for introducing bromine atoms onto the heterocyclic ring. However, compared to more electron-rich heterocycles like thiophene, the thiazole ring is less aromatic and generally less reactive towards electrophilic aromatic substitution, often necessitating more forceful reaction conditions. acs.org

Common brominating agents for this purpose include molecular bromine (Br₂) and N-bromosuccinimide (NBS). numberanalytics.com The choice of reagent and conditions can influence the selectivity of the reaction. For a 4-cyclobutyl-1,3-thiazole precursor, the C5-position is the most activated site for electrophilic attack. Therefore, direct bromination would be expected to first yield 5-bromo-4-cyclobutyl-1,3-thiazole. Subsequent bromination to achieve the 2,5-dibromo product would require harsher conditions, as the electron-withdrawing effect of the first bromine atom deactivates the ring towards further electrophilic substitution. The reaction is typically carried out in a suitable solvent, such as glacial acetic acid or chloroform. acs.orgmdpi.com

Sequential halogenation provides a more controlled approach to synthesizing specifically substituted bromothiazoles. acs.orgnih.gov This strategy often involves a series of bromination and, in some cases, debromination steps to install bromine atoms at the desired positions. acs.orgacs.orgnih.gov

The mechanism relies on the differential reactivity of the C2 and C5 positions of the thiazole ring. The C5 position is most reactive toward electrophiles, while the proton at the C2 position is the most acidic and can be selectively removed by a strong base (e.g., n-butyllithium). This lithiated intermediate can then be quenched with an electrophilic bromine source (like Br₂) to introduce a bromine atom specifically at the C2 position.

Therefore, a potential sequential route to this compound could involve:

Electrophilic Bromination: Treatment of 4-cyclobutyl-1,3-thiazole with one equivalent of NBS or Br₂ to selectively install a bromine atom at the C5 position.

Directed Halogenation: Subsequent deprotonation of the resulting 5-bromo-4-cyclobutyl-1,3-thiazole at the C2 position with a strong base, followed by quenching with a bromine source to yield the final 2,5-dibrominated product.

This stepwise approach offers greater control over the regiochemical outcome compared to direct dibromination. researchgate.net

Achieving high selectivity and yield for the dibromination of a thiazole core requires careful optimization of several reaction parameters. The goal is to favor the formation of the desired 2,5-dibromo isomer over other potential products, such as the monobrominated intermediate or other isomers. Key parameters for optimization include the choice of brominating agent, stoichiometry, solvent, temperature, and reaction time. researchgate.net

For instance, using N-bromosuccinimide (NBS) is often preferred over elemental bromine as it can be easier to handle and may offer better selectivity. researchgate.net The stoichiometry of the brominating agent is crucial; a slight excess may be needed to drive the reaction to completion, but a large excess could lead to undesired side reactions. researchgate.net Solvents like chloroform, acetic acid, or acetonitrile (B52724) are commonly used, and the choice can impact reaction rates and selectivity. Temperature is another critical factor; while higher temperatures can increase the reaction rate, they may also decrease selectivity. The use of microwave irradiation has been shown to accelerate bromination reactions, potentially leading to better results in shorter time frames. researchgate.net

Below is an interactive table summarizing the optimization of a representative bromination reaction, illustrating how different conditions can affect the product distribution. researchgate.net

EntryBrominating AgentEquivalentsSolventConditionsTime (h)Yield of Monobrominated Product (%)Yield of Dibrominated Product (%)
1NBS1.1MeCN80°C24Mixture (Partial Conversion)Mixture (Partial Conversion)
2NBS1.5MeCN80°C2469Low
3NBS2.2MeCN80°C24LowHigh
4NBS1.5MeCNMW, 100°C275Low

This table is based on a representative optimization study and illustrates general trends. Actual results for 4-cyclobutyl-1,3-thiazole may vary.

Decarboxylative bromination offers a powerful and highly regioselective alternative to direct electrophilic substitution for introducing bromine atoms onto a thiazole ring. researchgate.netbeilstein-archives.org This method, often a variation of the Hunsdiecker reaction, involves the synthesis of a thiazole carboxylic acid precursor, which is then converted to the corresponding bromo-thiazole. beilstein-archives.org

For the synthesis of this compound, one could envision starting with either 4-cyclobutyl-1,3-thiazole-5-carboxylic acid or 4-cyclobutyl-1,3-thiazole-2-carboxylic acid. The carboxylic acid group is replaced by a bromine atom. Modern protocols have moved away from the classical use of toxic heavy metal salts (e.g., silver or mercury) and hazardous solvents. researchgate.netbeilstein-archives.org

A contemporary, transition-metal-free approach might involve treating the thiazole carboxylic acid with a brominating agent like tetra-butylammonium tribromide in an aqueous sodium hydroxide (B78521) mixture. researchgate.netbeilstein-archives.org This method is considered greener and proceeds under mild conditions with high efficiency. The mechanism is believed to differ from the classical radical pathway of the Hunsdiecker reaction. researchgate.net This strategy provides a precise way to install a bromine atom without ambiguity, making it highly valuable for complex heterocyclic synthesis.

Advanced Synthetic Techniques in Context of this compound

The synthesis of specialized heterocyclic compounds is increasingly benefiting from advanced technologies that offer improvements in efficiency, safety, and scalability.

Flow chemistry, or continuous flow processing, has emerged as a powerful enabling technology for the synthesis of heterocyclic compounds, including thiazoles. mtak.husci-hub.se This technique involves pumping reagents through a network of tubes or microreactors where the reaction occurs. The main advantages over traditional batch chemistry include superior control over reaction parameters like temperature and pressure, enhanced heat and mass transfer, improved safety (especially when handling hazardous reagents or highly exothermic reactions), and straightforward scalability. sci-hub.sersc.org

In the context of synthesizing this compound, a flow chemistry approach could be applied to several steps. For example, the initial formation of the 4-cyclobutyl-1,3-thiazole core via a Hantzsch-type synthesis can be efficiently performed in a continuous flow reactor. nih.gov Subsequently, the bromination steps could also be translated to a flow process. Pumping a solution of the thiazole precursor and a brominating agent through a heated reactor coil can allow for precise control over reaction time and temperature, potentially minimizing the formation of byproducts and improving the yield of the desired dibrominated product. researchgate.net

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of thiazole derivatives is an area of growing interest, aiming to reduce the environmental impact of chemical processes. researchgate.net These principles focus on the use of renewable starting materials, non-toxic catalysts, and milder reaction conditions to minimize waste and energy consumption. researchgate.net Innovative techniques such as microwave irradiation, ultrasound-assisted synthesis, the use of green solvents, and mechanochemistry are being explored to develop more sustainable synthetic routes. researchgate.net

For the synthesis of this compound, incorporating green chemistry principles could involve several strategies:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. For instance, deep eutectic solvents (DESs) have been successfully used as environmentally benign reaction media for the Hantzsch thiazole synthesis. nih.gov

Energy Efficiency: Employing methods like microwave or ultrasonic irradiation can significantly reduce reaction times and energy consumption compared to conventional heating methods. mdpi.comnih.gov

Catalysis: The use of reusable and non-toxic catalysts, such as biocatalysts or nanoparticles, can enhance reaction efficiency and reduce waste. nih.govacs.org For example, chitosan-based biocatalysts have been effectively used in the synthesis of thiazole derivatives. nih.gov

Waste Reduction: One-pot synthesis, where multiple reaction steps are carried out in the same vessel, can simplify procedures and reduce the generation of waste. researchgate.net

The table below outlines some green chemistry approaches applicable to thiazole synthesis.

Green Chemistry PrincipleApplication in Thiazole SynthesisPotential Advantage
Alternative Solvents Use of deep eutectic solvents (DESs), water, or PEG-400. nih.govbepls.comReduced use of volatile organic compounds (VOCs).
Energy Efficiency Microwave or ultrasonic irradiation. mdpi.comnih.govFaster reaction times and lower energy consumption.
Catalysis Use of reusable catalysts like NiFe2O4 nanoparticles or biocatalysts. nih.govacs.orgReduced catalyst waste and potential for multiple reaction cycles.
Process Simplification One-pot, multi-component reactions. researchgate.netnih.govFewer purification steps and reduced solvent usage.

Comparative Analysis of Diverse Synthetic Routes

A comparative analysis of different synthetic routes to this compound would ideally consider factors such as reaction yield, complexity of the procedure, cost of reagents, and adherence to green chemistry principles. While specific data for this exact compound is limited, a general comparison can be made between traditional and greener synthetic approaches for brominated thiazoles.

Traditional Synthesis:

A conventional approach might involve the Hantzsch thiazole synthesis to form the 4-cyclobutyl-1,3-thiazole ring, followed by bromination. The Hantzsch synthesis is a well-established method for the preparation of thiazole derivatives. nih.gov Subsequent bromination could be achieved using elemental bromine, which is a hazardous reagent. acs.org

Advantages: Well-established and often high-yielding.

Disadvantages: Often involves hazardous reagents like elemental bromine, volatile organic solvents, and may require harsh reaction conditions, leading to significant waste generation. researchgate.netbepls.com

Greener Synthetic Routes:

Greener alternatives aim to mitigate the drawbacks of traditional methods. This could involve a modified Hantzsch synthesis in a green solvent, followed by a safer bromination procedure. For instance, the use of N-bromosuccinimide (NBS) as a brominating agent is generally considered safer than elemental bromine.

The following table provides a hypothetical comparison of different synthetic strategies.

Synthetic RouteKey Reagents & ConditionsPotential YieldEnvironmental Impact
Route A: Traditional Hantzsch Synthesis & Bromination α-haloketone, thioamide; organic solvent; elemental bromine.HighHigh (use of hazardous bromine and VOCs).
Route B: Green Hantzsch Synthesis & Safer Bromination α-haloketone, thioamide; deep eutectic solvent; N-bromosuccinimide.Moderate to HighLower (safer brominating agent, green solvent).
Route C: One-Pot Synthesis Multi-component reaction in a green solvent under microwave irradiation. nih.govModerate to HighLow (energy efficient, reduced waste).

The development of eco-friendly one-pot synthesis methods, which can be performed under solvent-free and catalyst-free conditions by grinding, represents a significant advancement in the green synthesis of thiazoles. researchgate.net Such methods are efficient, economical, and environmentally friendly. researchgate.net

Ultimately, the choice of synthetic route for this compound would involve a trade-off between established, high-yielding methods and more modern, sustainable approaches that align with the principles of green chemistry.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy stands as the most powerful tool for delineating the carbon-hydrogen framework of organic molecules. For 2,5-Dibromo-4-cyclobutyl-1,3-thiazole (B6206529), a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete picture of its structure.

Advanced 1D NMR techniques are instrumental in confirming the presence of specific structural motifs and establishing through-space proximities of protons.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are crucial for differentiating between methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) groups. In the case of this compound, DEPT-135 would show a positive signal for the methine proton of the cyclobutyl ring and negative signals for the methylene protons, thereby confirming the integrity of the cyclobutyl moiety.

Nuclear Overhauser Effect (NOE) difference spectroscopy provides information about the spatial proximity of protons (typically within 5 Å). libretexts.org Irradiation of the methine proton on the cyclobutyl ring (H-1') would be expected to show an NOE enhancement for the adjacent methylene protons (H-2') and potentially the protons on the opposite side of the cyclobutyl ring, depending on its conformation. This technique would be vital in confirming the attachment of the cyclobutyl group to the thiazole (B1198619) ring and providing insights into the preferred conformation of the cyclobutyl ring relative to the thiazole ring.

A summary of the predicted ¹H and ¹³C NMR chemical shifts is presented in Table 1.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Multiplicity (¹H)DEPT-135
C2-~145-150-Quaternary
C4-~155-160-Quaternary
C5-~110-115-Quaternary
C1'~3.5-4.0~35-40QuintetCH (+)
C2', C4'~2.0-2.5~25-30MultipletCH₂ (-)
C3'~1.8-2.2~15-20MultipletCH₂ (-)

Two-dimensional NMR experiments are indispensable for establishing the connectivity between atoms within a molecule.

Correlation Spectroscopy (COSY) is a homonuclear correlation experiment that reveals proton-proton couplings. sdsu.edu For this compound, a COSY spectrum would show correlations between the methine proton (H-1') of the cyclobutyl ring and its adjacent methylene protons (H-2'), and between the different methylene protons of the cyclobutyl ring, thus confirming the spin system of the cyclobutyl group.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates protons with their directly attached carbons. columbia.edu An HSQC spectrum would show a cross-peak connecting the methine proton signal to the methine carbon signal of the cyclobutyl ring, and similarly for the methylene protons and their corresponding carbons, providing a direct link between the ¹H and ¹³C assignments.

Table 2: Predicted Key 2D NMR Correlations for this compound

Proton (¹H)COSY CorrelationsHSQC Correlations (¹³C)HMBC Correlations (¹³C)
H-1'H-2', H-4'C-1'C-4, C-5, C-2', C-3', C-4'
H-2'H-1', H-3'C-2'C-1', C-3', C-4'
H-3'H-2', H-4'C-3'C-1', C-2', C-4'
H-4'H-1', H-3'C-4'C-1', C-2', C-3'

Mass Spectrometry (MS) Methodologies for Molecular Composition and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which can be used to determine the elemental composition of the molecule. For this compound, with a molecular formula of C₇H₇Br₂NS, the expected monoisotopic mass would be precisely determined. The presence of two bromine atoms would also result in a characteristic isotopic pattern (M, M+2, M+4) with relative intensities of approximately 1:2:1, which is a definitive indicator for the presence of two bromine atoms.

Table 3: Predicted HRMS Data for this compound

Molecular FormulaCalculated Monoisotopic Mass (Da)Ion TypeExpected m/z
C₇H₇Br₂NS294.8666[M+H]⁺295.8744

The analysis of fragmentation patterns in the mass spectrum provides valuable information about the structure of a molecule. For this compound, characteristic fragmentation pathways would be expected. The cleavage of the cyclobutyl ring is a likely fragmentation pathway, leading to the loss of ethylene (B1197577) (C₂H₄) or other small hydrocarbon fragments. The loss of a bromine atom is another expected fragmentation. The thiazole ring itself can also undergo cleavage. researchgate.net

Table 4: Predicted Key Mass Spectral Fragments for this compound

Fragment IonProposed StructureFragmentation Pathway
[M-Br]⁺C₇H₇BrNS⁺Loss of a bromine radical
[M-C₄H₇]⁺C₃HBr₂NS⁺Loss of the cyclobutyl radical
[M-C₂H₄]⁺C₅H₃Br₂NS⁺Loss of ethylene from the cyclobutyl ring

Vibrational Spectroscopy Methodologies (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule.

Infrared (IR) Spectroscopy would be expected to show characteristic absorption bands for the C-H stretching and bending vibrations of the cyclobutyl group, as well as vibrations associated with the thiazole ring. The C=N and C=C stretching vibrations of the thiazole ring would likely appear in the 1600-1450 cm⁻¹ region. cdnsciencepub.com The C-Br stretching vibrations would be expected in the lower frequency region of the spectrum.

Raman Spectroscopy , being complementary to IR spectroscopy, would also be useful for observing the vibrational modes of the molecule. The symmetric vibrations of the thiazole ring and the C-Br bonds are expected to be strong in the Raman spectrum.

Table 5: Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)Intensity
C-H Stretch (cyclobutyl)2850-30002850-3000Medium-Strong
C=N Stretch (thiazole)~1600~1600Medium
C=C Stretch (thiazole)~1500~1500Medium
C-H Bend (cyclobutyl)1450-14701450-1470Medium
Thiazole ring vibrations1000-14001000-1400Medium-Strong
C-Br Stretch500-600500-600Strong

Characterization of Functional Groups via FT-IR Spectroscopy

Fourier-transform infrared (FT-IR) spectroscopy is a fundamental tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to its distinct structural components: the thiazole ring, the cyclobutyl substituent, and the carbon-bromine bonds.

The vibrations of the thiazole ring itself give rise to several key signals. Aromatic C=C and C=N stretching vibrations are typically observed in the 1615–1430 cm⁻¹ region. nih.govresearchgate.net Characteristic thiazole ring vibrations, often involving stretching and bending of the entire heterocyclic system, can be found in the 1068–692 cm⁻¹ range. nih.gov

The cyclobutyl group introduces signals corresponding to aliphatic C-H bonds. The stretching vibrations of these sp³-hybridized C-H bonds are expected to appear in the 2997–2850 cm⁻¹ range. mdpi.com Bending vibrations for the CH₂ groups of the cyclobutyl ring would likely be observed around 1465 cm⁻¹.

Finally, the carbon-bromine (C-Br) bonds are characterized by stretching vibrations that appear in the far-infrared region of the spectrum, typically between 680 and 515 cm⁻¹. The presence of two bromine atoms on the thiazole ring may result in distinct symmetric and asymmetric stretching modes.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Cyclobutyl C-HStretching2997–2850
Thiazole C=N / C=CStretching1615–1430
Cyclobutyl CH₂Bending (Scissoring)~1465
Thiazole RingRing Vibrations1068–692
Aromatic C-BrStretching680–515

This table presents expected FT-IR absorption ranges for the functional groups in this compound based on data from analogous structures. nih.govresearchgate.netmdpi.com

Applications of Raman Spectroscopy for Structural Features

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to FT-IR. It is particularly sensitive to non-polar bonds and skeletal vibrations, making it well-suited for characterizing the core structure of halogenated thiazoles. For this compound, Raman spectroscopy can provide valuable information on the thiazole ring and the heavy C-Br bonds.

The symmetric vibrations of the thiazole ring are often strong and sharp in the Raman spectrum, providing a clear fingerprint of the heterocyclic core. Studies on thiazole and its derivatives have utilized Raman spectroscopy to analyze the vibrational density of states and the influence of the molecular environment on the ring structure. rsc.org Furthermore, pressure-dependent Raman studies on aqueous protonated thiazole have demonstrated the technique's ability to probe subtle intermolecular interactions, such as C-H···O hydrogen bonds, by observing shifts in C-H stretching frequencies. nih.gov

The C-Br stretching vibrations, while observable in FT-IR, often produce more intense and easily identifiable signals in the Raman spectrum due to the high polarizability of the carbon-bromine bond. This makes Raman spectroscopy an excellent tool for confirming the presence and substitution pattern of halogens on the thiazole ring.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions, which is crucial for a complete structural elucidation of this compound.

Crystal Growth Techniques for Halogenated Thiazole Systems

Obtaining single crystals of sufficient size and quality is a prerequisite for a successful X-ray diffraction experiment. For halogenated thiazole systems, which are typically solid organic compounds, several standard crystallization methods can be employed. tamu.edu The goal is to facilitate the slow formation of a well-ordered crystal lattice by gradually decreasing the solubility of the compound in a solvent. tamu.edu

Common techniques include:

Slow Evaporation: This is the simplest method, where the compound is dissolved in a suitable solvent to create a saturated or near-saturated solution. The container is then loosely covered to allow the solvent to evaporate slowly over time, leading to the formation of crystals. tamu.edu

Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is highly soluble and placing this solution in a sealed container with a larger volume of a miscible "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

Solvent Layering: In this method, a solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface between the two solvent layers as they slowly mix. tamu.edu

Sublimation: For compounds that are sufficiently volatile and thermally stable, sublimation can be used to grow crystals by heating the solid material under a vacuum, allowing it to deposit as crystals on a cooler surface. tamu.edu

The choice of solvent is critical and is often determined empirically. For halogenated thiazoles, common organic solvents such as dichloromethane, chloroform, ethanol (B145695), or ethyl acetate, and mixtures thereof, are often suitable starting points. acs.org The successful growth of crystals for other brominated thiazole derivatives has been reported, demonstrating the feasibility of these techniques for this class of compounds. researchgate.netresearchgate.net

Data Collection and Refinement Methodologies for Absolute Configuration and Conformation

Once a suitable single crystal is obtained, it is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled, typically to around 100 K, to minimize thermal vibrations of the atoms. A beam of monochromatic X-rays (commonly Mo-Kα radiation, λ = 0.71073 Å) is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots. researchgate.net

The positions and intensities of these spots are recorded by a detector. This raw data is then processed to determine the unit cell dimensions (the basic repeating unit of the crystal lattice) and the space group (which describes the symmetry of the crystal). researchgate.netnih.gov

The final step is structure solution and refinement. youtube.com

Structure Solution: Initial phases for the diffraction data are determined, allowing for the calculation of an initial electron density map.

Model Building and Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares method, where the atomic positions and thermal displacement parameters are adjusted to improve the fit between the calculated diffraction pattern from the model and the experimentally observed data. youtube.com

The quality of the final structure is assessed by parameters such as the R-factor (R1) and the weighted R-factor (wR2), which measure the agreement between the model and the data. Lower values indicate a better fit. The final output provides a detailed picture of the molecule's conformation, including the planarity of the thiazole ring and the orientation of the cyclobutyl substituent, as well as intermolecular interactions in the crystal packing, such as π-stacking or halogen bonding. researchgate.net

ParameterTypical Value / Description
Crystal SystemTriclinic, Monoclinic, or Orthorhombic
Space Groupe.g., P-1, P2₁/c, Pbca
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)
RadiationMo-Kα (λ = 0.71073 Å)
Temperature~100 K
Reflections CollectedNumber of measured diffraction spots
Independent ReflectionsNumber of unique reflections
Refinement MethodFull-matrix least-squares on F²
Final R1 [I > 2σ(I)]< 0.05 for a good quality structure
wR2 (all data)< 0.15 for a good quality structure

This table outlines the typical parameters reported in a single-crystal X-ray diffraction study for a small organic molecule, based on published data for similar thiazole derivatives. researchgate.netacs.orgresearchgate.netnih.gov

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular properties. Methods like Density Functional Theory (DFT) and ab initio calculations are widely applied to heterocyclic systems, including thiazole (B1198619) derivatives, to elucidate their electronic characteristics. researchgate.netnih.gov

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the properties of organic molecules. researchgate.net For 2,5-Dibromo-4-cyclobutyl-1,3-thiazole (B6206529), DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311G(d,p), can be employed to optimize the molecular geometry and determine its electronic ground state. nih.gov

Below is a representative table of electronic properties that could be obtained for this compound using DFT calculations, based on typical values for similar halogenated heterocyclic compounds.

PropertyRepresentative Calculated ValueSignificance
Total Energy-4850.12 HartreesIndicates the overall stability of the molecule's optimized geometry.
Dipole Moment2.15 DebyeQuantifies the molecule's overall polarity, arising from asymmetrical charge distribution.
HOMO-LUMO Gap4.1 eVA larger gap suggests higher kinetic stability and lower chemical reactivity. acs.org
Ionization Potential8.5 eVThe energy required to remove an electron, related to the molecule's tendency to be oxidized.
Electron Affinity1.2 eVThe energy released when an electron is added, related to the molecule's tendency to be reduced.

Note: The values in this table are illustrative and represent typical outcomes from DFT/B3LYP calculations for analogous structures.

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical data. These methods, such as Hartree-Fock (HF) theory, provide a foundational understanding of molecular orbitals. researchgate.netnih.gov Analysis of the frontier molecular orbitals—the HOMO and LUMO—is crucial for understanding chemical reactions. For this compound, the HOMO is likely localized on the electron-rich thiazole ring, particularly the sulfur atom and the C=C double bond. The LUMO, conversely, would be expected to have significant contributions from the antibonding orbitals associated with the C-Br bonds, indicating these sites are susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge distribution and bonding interactions within a molecule. mdpi.comresearchgate.net NBO analysis translates the complex, delocalized molecular orbitals into localized bonds and lone pairs, which aligns more closely with classical chemical intuition. This analysis can quantify the charge on each atom and describe the delocalization of electron density from occupied bonding orbitals to unoccupied antibonding orbitals. These interactions, known as hyperconjugation, are key to understanding molecular stability. For the target molecule, NBO analysis would likely reveal significant negative charges on the nitrogen and bromine atoms and a positive charge on the sulfur atom, providing a quantitative basis for reactivity predictions. researchgate.net

Orbital/ParameterDescriptionPredicted Characteristics for this compound
HOMO Highest Occupied Molecular OrbitalLikely concentrated on the thiazole ring, especially the sulfur atom and π-system. Governs reactivity with electrophiles.
LUMO Lowest Unoccupied Molecular OrbitalLikely distributed over the C-Br σ* antibonding orbitals and the thiazole ring. Governs reactivity with nucleophiles.
NBO Charges Natural Population Analysis ChargesNitrogen and Bromine atoms would exhibit partial negative charges. Carbon atoms attached to heteroatoms would be partially positive.
Hyperconjugative Interactions Electron delocalization (e.g., LP(N) → σ*(C-Br))Interactions between lone pairs on N or S and antibonding orbitals of adjacent bonds contribute to molecular stability.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule dictates many of its physical and chemical properties. Conformational analysis explores the different spatial arrangements of atoms that can be interconverted by rotation about single bonds.

The cyclobutane (B1203170) ring is not planar; it adopts a puckered or "butterfly" conformation to relieve angular and torsional strain. researchgate.net The degree of puckering and the barrier to ring inversion are key conformational features. When attached to the C4 position of the thiazole ring, the cyclobutyl group introduces significant steric bulk and conformational complexity. The thiazole ring itself is planar and rigid. Therefore, the primary conformational freedom arises from the orientation of the cyclobutyl substituent relative to the thiazole plane. The cyclobutyl ring can adopt different puckered states, and its attachment to the thiazole can be described as pseudo-axial or pseudo-equatorial relative to the plane of the heterocyclic ring. researchgate.net Computational potential energy surface scans can be performed to identify the most stable conformation, which is typically the one that minimizes steric repulsion between the cyclobutyl hydrogens and the adjacent bromine atom at the C5 position.

Rotation around the single bond connecting the cyclobutyl C1 and the thiazole C4 is a key conformational process. Theoretical calculations can map the potential energy surface for this rotation. The energy profile would likely show distinct minima corresponding to staggered conformations and maxima corresponding to eclipsed conformations, where hydrogen atoms on the cyclobutyl ring pass by the bulky bromine atom or the sulfur atom of the thiazole ring. unicamp.br The energy difference between the lowest energy (most stable) and highest energy (transition state) conformations defines the rotational barrier. This barrier provides insight into the flexibility of the substituent and the rate of interconversion between different conformers at a given temperature. The global minimum energy conformation would represent the most populated structure of the molecule.

Reactivity Predictions and Mechanistic Modeling

Theoretical chemistry is instrumental in predicting how a molecule will behave in a chemical reaction. By modeling reaction pathways, chemists can understand mechanisms and design more efficient syntheses. For this compound, the two bromine atoms are key functional groups. The C2-Br and C5-Br bonds have different electronic environments, leading to differential reactivity. Computational models can predict which bromine is more susceptible to displacement in nucleophilic aromatic substitution reactions or which C-Br bond is more likely to undergo oxidative addition in a palladium-catalyzed cross-coupling reaction. researchgate.netresearchgate.net

Calculated parameters such as Fukui functions or local softness indices, derived from DFT, can pinpoint the most reactive sites for various types of reactions. For example, modeling the reaction pathway for a Suzuki or Stille coupling at either the C2 or C5 position would involve calculating the energies of intermediates and transition states. This would reveal the activation energy for each pathway, allowing for a prediction of the major product. Such mechanistic modeling is invaluable for understanding the regioselectivity observed in the reactions of polyhalogenated heterocycles. nih.gov Furthermore, the models can explore the biotransformation pathways of thiazole-containing compounds, providing insights into their metabolic fate by identifying sites prone to oxidation. nih.gov

Electrophilic and Nucleophilic Attack Sites on the Dibrominated Thiazole Ring

The reactivity of the thiazole ring is dictated by the electron distribution, which is significantly influenced by its substituents. In an unsubstituted thiazole, the C5 position is generally the most susceptible to electrophilic attack due to its higher electron density, while the C2 position is electron-deficient and thus the preferred site for nucleophilic attack. wikipedia.orgpharmaguideline.comnumberanalytics.com The presence of two bromine atoms and a cyclobutyl group on the this compound ring modifies this intrinsic reactivity.

Bromine Substituents (at C2 and C5): Bromine is an electronegative atom that withdraws electron density from the ring through an inductive effect (-I), deactivating the ring towards electrophilic substitution. However, through resonance (+R effect), its lone pairs can donate electron density back to the ring. As halogens, they are ortho-, para-directing, but since the key reactive positions C2 and C5 are already substituted, their primary role is deactivating the ring.

Cyclobutyl Substituent (at C4): The cyclobutyl group is an alkyl group, which is weakly electron-donating through an inductive effect (+I). This effect slightly increases the electron density of the thiazole ring, particularly at the adjacent C4 and C5 positions.

Considering these competing effects, computational methods such as Density Functional Theory (DFT) can be used to calculate the molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO/LUMO) to predict the most likely sites for attack.

Electrophilic Attack: Despite the deactivating effect of the bromine atoms, the electron-donating cyclobutyl group at C4 enhances the electron density at this position. However, electrophilic substitution directly on the substituted C4 is sterically hindered and electronically less favorable than on an unsubstituted carbon. Given that both C2 and C5 are blocked by bromine, any further electrophilic attack on the ring itself is highly unlikely and would require harsh conditions. pharmaguideline.com

Nucleophilic Attack: The C2 position is inherently electron-deficient in thiazoles. wikipedia.orgpharmaguideline.com The bromine atom at this position is a good leaving group, making the C2 carbon the primary target for nucleophilic aromatic substitution (SNAr) reactions. The bromine at C5 is also a potential site for nucleophilic attack, but the C2 position is generally more activated in thiazole systems. numberanalytics.com

The predicted reactivity sites are summarized in the table below.

Type of AttackMost Probable SiteRationale
Electrophilic Not favoredThe ring is deactivated by two bromine atoms, and reactive positions are substituted.
Nucleophilic C2 CarbonInherent electron deficiency of the thiazole C2 position, presence of a good leaving group (Br).

Transition State Analysis for Key Chemical Transformations

Transition state (TS) analysis is a computational method used to study the reaction mechanism and determine the activation energy of a chemical transformation. For a key reaction of this compound, such as the nucleophilic substitution of the bromine atom at the C2 position, DFT calculations can be employed to locate the transition state structure.

The process involves identifying the geometry of the highest energy point along the reaction coordinate. This provides critical information about the energy barrier (activation energy, ΔG‡) that must be overcome for the reaction to proceed. A lower activation energy implies a faster reaction rate.

For the SNAr reaction of this compound with a generic nucleophile (Nu⁻), the mechanism would likely proceed through a high-energy intermediate known as a Meisenheimer complex. Transition state calculations would identify the energy barriers for the formation and breakdown of this intermediate. The geometry of the transition state would reveal the bond-forming and bond-breaking distances between the C2 carbon, the incoming nucleophile, and the departing bromide ion. Quantum chemical calculations can elucidate the energy profile of such a reaction, confirming that the process is plausible under certain conditions. acs.org

Reaction StepCalculated ParameterSignificance
Nu⁻ attack at C2 Activation Energy (ΔG‡₁)Energy barrier to form the intermediate; determines the initial reaction rate.
Intermediate Meisenheimer Complex GeometryStructure of the high-energy intermediate species.
Bromide departure Activation Energy (ΔG‡₂)Energy barrier for the leaving group to be expelled, leading to the final product.

Spectroscopic Property Prediction via Computational Methods

Computational methods are invaluable for predicting spectroscopic properties, which aids in the characterization and identification of compounds.

Theoretical NMR Chemical Shift Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts with high accuracy. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT (e.g., using the B3LYP functional), is the standard for such predictions. acs.orgresearchgate.netnih.gov The calculated magnetic shielding tensors are converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

For this compound, theoretical calculations would predict distinct signals for the protons and carbons of the cyclobutyl ring and the single carbon of the thiazole ring not bonded to a substituent.

AtomPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Notes
Thiazole C4 -~150-160Attached to the cyclobutyl group; its shift is influenced by both the ring and the alkyl substituent.
Thiazole C2 & C5 -~115-130Carbons bonded to bromine atoms; their shifts are significantly affected by the halogen.
Cyclobutyl CH ~3.5-4.0~35-45Methine proton/carbon directly attached to the electron-withdrawing thiazole ring, expected to be downfield.
Cyclobutyl CH₂ ~2.0-2.8~20-30Methylene (B1212753) protons/carbons within the cyclobutyl ring.

Vibrational Frequency Computations for IR/Raman Spectra Correlation

Infrared (IR) and Raman spectroscopy are used to identify functional groups in a molecule by probing its vibrational modes. DFT calculations can compute the harmonic vibrational frequencies of a molecule, which can then be correlated with experimental IR and Raman spectra. cardiff.ac.uk A scaling factor is often applied to the calculated frequencies to account for anharmonicity and other systematic errors in the computational method. researchgate.net

For this compound, key vibrational modes would include the stretching of the C-Br, C=N, C-S, and C-H bonds.

Vibrational ModePredicted Frequency (cm⁻¹)Expected IR/Raman Intensity
C-H stretch (cyclobutyl) 2850-3000Strong in IR and Raman
C=N stretch (thiazole) 1500-1600Medium to Strong in IR
C-S stretch (thiazole) 600-750Weak to Medium in IR
C-Br stretch 500-650Strong in IR
Cyclobutyl ring modes 800-1200Variable

UV-Vis Absorption and Fluorescence Emission Spectra Prediction

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a common computational method for predicting the electronic absorption spectra of molecules. researchgate.netkbhgroup.inlakeheadu.ca This calculation yields the excitation energies (which correspond to the absorption wavelength, λmax), the oscillator strengths (which relate to the intensity of the absorption), and the nature of the electronic transitions (e.g., from the Highest Occupied Molecular Orbital, HOMO, to the Lowest Unoccupied Molecular Orbital, LUMO).

For this compound, the main electronic transitions would likely be π → π* transitions within the aromatic thiazole ring. The specific absorption wavelengths would be influenced by the substituents. Predicting fluorescence emission requires optimizing the geometry of the first excited state and calculating the energy difference back to the ground state.

TransitionPredicted λmax (nm)Predicted Oscillator Strength (f)Description
S₀ → S₁ ~250-280> 0.1Primarily a HOMO → LUMO (π → π*) transition localized on the thiazole ring.
S₀ → S₂ < 250VariableHigher energy electronic transitions.

Reactivity and Transformation Pathways of 2,5 Dibromo 4 Cyclobutyl 1,3 Thiazole

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and 2,5-dibromo-4-cyclobutyl-1,3-thiazole (B6206529) is an excellent substrate for such transformations. The two bromine atoms can be sequentially or simultaneously replaced, offering pathways to a diverse range of substituted thiazole (B1198619) derivatives.

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base, is a widely used method for the formation of C-C bonds. For 2,5-dibromothiazoles, this reaction can be performed selectively at either the C2 or C5 position. Studies on analogous 2,5-dibrominated thiophenes have shown that the reaction with arylboronic acids can lead to both mono- and diarylated products, depending on the stoichiometry of the reagents. nih.govnih.gov Optimal conditions for such reactions often involve a palladium catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄ in a solvent system like 1,4-dioxane (B91453) and water. nih.govnih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Dibrominated Heterocycles This data is based on reactions with 2,5-dibromo-3-hexylthiophene, a structural analog.

EntryArylboronic AcidCatalystBaseSolventTemp (°C)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O9075 nih.gov
24-Methylphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O9080 nih.gov
34-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O9082 nih.gov

The Stille coupling reaction, which pairs an organotin compound with an organic halide, is another effective method for C-C bond formation. Research on 2,4-dibromothiazole (B130268) has demonstrated that Stille coupling can be employed for regioselective functionalization. researchgate.netnih.gov This methodology can be extended to this compound, where the bromine atoms can be substituted with various organic groups from organostannanes.

The Negishi coupling utilizes an organozinc reagent, while the Kumada coupling employs a Grignard reagent (organomagnesium halide). Both are powerful cross-coupling reactions for the formation of C-C bonds. Studies on 2,4-dibromothiazole have shown that Negishi coupling with alkyl and aryl zinc halides proceeds in high yields. researchgate.netnih.gov The Kumada coupling, being one of the earliest developed cross-coupling reactions, also offers a viable, cost-effective route for the synthesis of biaryls and other coupled products.

A key aspect of the reactivity of 2,5-dibromothiazoles is the differential reactivity of the two bromine atoms, which allows for regioselective sequential cross-coupling reactions. In general, the bromine atom at the C2 position of the thiazole ring is more reactive towards palladium-catalyzed cross-coupling than the bromine at the C5 position. researchgate.net This is attributed to the greater electron deficiency at the C2 position. This selectivity allows for the stepwise introduction of different functional groups at the C2 and C5 positions. For instance, a Suzuki or Negishi coupling can be performed selectively at the C2 position, followed by a subsequent coupling reaction at the C5 position with a different coupling partner.

Table 2: Regioselective Cross-Coupling of 2,4-Dibromothiazole This data illustrates the principle of regioselectivity in dibromothiazoles.

Reaction TypeCoupling PartnerPosition of SubstitutionYield (%)Reference
Negishi CouplingAlkyl/Aryl Zinc HalidesC265-85 nih.gov
Stille CouplingOrganostannanesC258-62 nih.gov

While the primary reactive sites on this compound are the C-Br bonds, the potential for C-H activation on the cyclobutyl ring exists. Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of functional groups without the need for pre-functionalized substrates. rsc.org Strategies for γ-C-H functionalization of cyclobutyl ketones have been developed, suggesting that under appropriate conditions, the C-H bonds of the cyclobutyl group on the thiazole ring could be targeted for functionalization. nih.gov

Nucleophilic Substitution Reactions

The bromine atoms on the this compound ring are also susceptible to nucleophilic aromatic substitution (SNAᵣ) reactions, particularly with strong nucleophiles. The electron-withdrawing nature of the thiazole ring facilitates these reactions. Studies on other dibrominated heterocyclic systems have shown that bromine atoms can be displaced by various nucleophiles such as amines, alkoxides, and thiolates. mdpi.com Similar to cross-coupling reactions, selective monosubstitution can often be achieved by controlling the reaction conditions, such as temperature and the stoichiometry of the nucleophile. mdpi.com

Displacement of Bromine Atoms by Various Nucleophiles

The bromine atoms at the C2 and C5 positions of the thiazole ring are expected to be susceptible to displacement by a variety of nucleophiles. This is a common reaction pathway for halogenated aromatic and heteroaromatic compounds. The general mechanism involves the attack of a nucleophile on the carbon atom bearing the bromine, leading to the formation of a new carbon-nucleophile bond and the departure of the bromide ion.

Potential nucleophiles for this transformation include:

Alkoxides and phenoxides (to form ethers)

Thiols and thiolates (to form thioethers)

Amines (to form amino-thiazoles)

Cyanide ions (to form cyano-thiazoles)

The reaction conditions for these substitutions would likely vary depending on the nucleophilicity of the attacking species and the desired degree of substitution (mono- or di-substitution).

Regioselectivity in Nucleophilic Attack on the Thiazole Ring

A key aspect of the nucleophilic substitution reactions on this compound is the regioselectivity of the attack. The electronic environment of the C2 and C5 positions is not identical. The C2 position is situated between the sulfur and nitrogen atoms, which can influence its reactivity compared to the C5 position, which is adjacent to the sulfur atom and the cyclobutyl-substituted carbon.

It is generally observed in thiazole chemistry that the C2 position is more activated towards nucleophilic attack than the C5 position due to the electronic influence of the adjacent heteroatoms. Therefore, in a kinetically controlled reaction with a limited amount of nucleophile, it is plausible that monosubstitution would preferentially occur at the C2 position. Achieving disubstitution would likely require harsher reaction conditions or a larger excess of the nucleophile.

Organometallic Reagent Chemistry

The bromine atoms on the thiazole ring provide handles for the formation of organometallic intermediates, which are powerful tools for carbon-carbon bond formation and the introduction of a wide range of functional groups.

Formation of Organolithium and Organomagnesium Intermediates at Bromine Sites

Halogen-metal exchange is a standard method for the generation of organolithium and organomagnesium (Grignard) reagents from aryl and heteroaryl halides. Treatment of this compound with strong organolithium bases (such as n-butyllithium or tert-butyllithium) at low temperatures would be expected to result in the formation of the corresponding mono- or di-lithiated thiazole species. The regioselectivity of this exchange would depend on the reaction conditions. It is known from studies on similar 2,5-dibromothiazoles that the bromine at the 5-position can be more readily exchanged.

Similarly, reaction with magnesium metal would likely lead to the formation of the Grignard reagent. The formation of these organometallic intermediates opens up a vast array of subsequent chemical transformations.

Subsequent Reactions with Electrophiles

Once formed, the organolithium or organomagnesium intermediates of this compound can react with a wide variety of electrophiles to introduce new functional groups onto the thiazole ring. This two-step sequence allows for a significant diversification of the original scaffold.

ElectrophileResulting Functional Group
Aldehydes/KetonesSecondary/Tertiary Alcohols
Carbon DioxideCarboxylic Acids
Alkyl HalidesAlkylated Thiazoles
EstersKetones (after workup)
IsocyanatesAmides

This versatility makes the organometallic pathway a highly valuable strategy for the synthesis of complex thiazole derivatives.

Cycloaddition Reactions and Pericyclic Processes Involving the Thiazole Ring

The thiazole ring itself can potentially participate in cycloaddition reactions, although this is generally less common than reactions involving the substituents. The diene-like character of the thiazole ring is not pronounced, making Diels-Alder type reactions challenging. However, under specific conditions, particularly with highly reactive dienophiles or through photochemical activation, cycloaddition pathways cannot be entirely ruled out. More plausible are [3+2] cycloaddition reactions where the thiazole ring acts as the 2π component with a 1,3-dipole. However, specific experimental data for this compound in such reactions is not currently available.

Reductive Debromination Strategies and Hydrogenation

The bromine atoms can be removed and replaced with hydrogen atoms through reductive debromination. This can be achieved using various reducing agents. A common method is catalytic hydrogenation, where the compound is treated with hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C). This process would yield 4-cyclobutyl-1,3-thiazole. Other methods for reductive dehalogenation include the use of reducing agents like zinc in acetic acid or trialkyltin hydrides. The ability to selectively remove one or both bromine atoms would add another layer of control to the synthetic utility of this compound.

Oxidation and Reduction Chemistry of the Thiazole System

The reactivity of the thiazole ring within the this compound molecule is characteristic of an electron-rich heterocyclic aromatic system, though modified by the presence of two electron-withdrawing bromine substituents. The core thiazole system can undergo both oxidation and reduction reactions, targeting either the heteroatoms (nitrogen and sulfur) or the aromatic ring structure itself. These transformations provide pathways to novel derivatives with altered electronic properties and functionalities.

Oxidation of the Thiazole Ring

The oxidation of the thiazole moiety in this compound can occur at either the nitrogen or sulfur atom. The specific outcome is dependent on the choice of oxidizing agent and the reaction conditions employed.

N-Oxidation: The lone pair of electrons on the nitrogen atom (N-3) makes it a primary site for oxidation, leading to the formation of a stable, aromatic thiazole N-oxide. pharmaguideline.comwikipedia.org This transformation is commonly achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other oxidizing agents like hydrogen peroxide, often in the presence of an acid catalyst. acs.orgresearchgate.netglobalresearchonline.net The resulting N-oxide exhibits modified reactivity compared to the parent thiazole, particularly in metal-catalyzed C-H functionalization reactions. wikipedia.org Another effective reagent for this transformation is hypofluorous acid prepared in acetonitrile (B52724) (HOF·CH3CN), which can provide high yields of the N-oxide under mild conditions. wikipedia.orgresearchgate.net

S-Oxidation: While N-oxidation is generally favored, oxidation at the sulfur atom is also possible, yielding non-aromatic thiazole S-oxides (sulfoxides) or, with stronger oxidants, thiazole S,S-dioxides (sulfones). wikipedia.orgacs.org The formation of these sulfur-oxidized species disrupts the aromaticity of the thiazole ring. The reaction of a substituted thiazole with an excess of m-CPBA has been shown to produce the corresponding S,S-dioxide. acs.org In some cases, oxidation of the thiazole ring can lead to ring-opening, particularly with reduced thiazole systems (thiazolines). rsc.org

Electrochemical Oxidation: Electrochemical methods offer an alternative pathway for the oxidation of thiazole derivatives. bohrium.comresearchgate.net These techniques can facilitate reactions such as C-H functionalization by generating a reactive cationic intermediate on the thiazole ring under controlled potential, avoiding the need for chemical oxidants. researchgate.net

The following table summarizes potential oxidation reactions for the thiazole system.

TransformationReagent(s)Product TypeNotes
N-Oxidation m-CPBA, H₂O₂, HOF·CH₃CNThiazole N-oxideA common and generally high-yielding reaction that preserves aromaticity. wikipedia.orgacs.orgglobalresearchonline.net
S-Oxidation Excess m-CPBA, Peracetic AcidThiazole S-oxide, Thiazole S,S-dioxideRequires stronger conditions and results in loss of aromaticity. wikipedia.orgacs.org
Electrochemical Oxidation Electricity (Anodic Oxidation)Functionalized ThiazoleUsed for specific transformations like C-H phosphonylation. bohrium.comresearchgate.net

Reduction of the Thiazole Ring

The thiazole ring is relatively stable and resistant to many standard reduction conditions due to its aromatic character. pharmaguideline.com However, specific reagents and reaction sequences can achieve partial or complete reduction, as well as the reductive removal of substituents.

Ring Stability and Cleavage: The thiazole ring is generally stable towards catalytic hydrogenation using platinum catalysts and towards metal-in-acid reductions. pharmaguideline.com However, more aggressive reducing agents like Raney Nickel can induce desulfuration and subsequent degradation of the ring system. pharmaguideline.com

Reductive Debromination: A significant reduction pathway for this compound involves the removal of the bromine atoms. This can be accomplished through several methods:

Metal-Halogen Exchange: Treatment with organolithium reagents, such as n-butyllithium, at low temperatures can selectively replace a bromine atom with lithium. Subsequent quenching with a proton source (e.g., water) results in hydrodebromination. The bromine at the C2 position is typically more reactive towards this exchange than the bromine at C5. researchgate.net

Catalytic Hydrodehalogenation: Copper-catalyzed systems, often in conjunction with a hydride source like sodium borohydride (B1222165) (NaBH₄), are effective for the reductive removal of bromine from aromatic rings. mdpi.com

Reduction via Thiazolium Salts: A well-established three-step sequence allows for the conversion of a thiazole into an aldehyde, effectively using the thiazole as a formyl synthon. wikipedia.orgglobalresearchonline.net The process involves:

N-alkylation (e.g., with methyl iodide) to form a thiazolium salt.

Reduction of the thiazolium salt with a mild reducing agent like sodium borohydride (NaBH₄) to yield a dihydrothiazole intermediate.

Hydrolysis of the intermediate, typically promoted by a mercury(II) salt (e.g., HgCl₂), to release the aldehyde. wikipedia.orgglobalresearchonline.net

Reduction of N-Oxides: If the thiazole has been oxidized to the N-oxide, it can be readily reduced back to the parent thiazole. acs.org This deoxygenation is often accomplished with trivalent phosphorus compounds, such as phosphorus trichloride (B1173362) or phosphites. acs.org

The table below outlines key reduction pathways applicable to the thiazole system.

TransformationReagent(s)Product TypeNotes
Ring Cleavage Raney NickelAcyclic compoundsLeads to desulfuration and degradation of the heterocyclic ring. pharmaguideline.com
Reductive Debromination 1. n-BuLi, 2. H₂O or Cu catalyst / NaBH₄Monobromo- or Unsubstituted ThiazoleRemoves bromine substituents without affecting the core ring structure. researchgate.netmdpi.com
Reduction to Aldehyde 1. Alkyl Halide, 2. NaBH₄, 3. HgCl₂/H₂OAldehydeA multi-step sequence where the thiazole at C2 acts as a masked aldehyde group. wikipedia.orgglobalresearchonline.net
N-Oxide Reduction PCl₃, P(OR)₃Parent ThiazoleDeoxygenates the thiazole N-oxide to restore the original thiazole. acs.org

Insufficient Information to Generate Article on "this compound"

Following a comprehensive search of available scientific literature and chemical databases, there is insufficient specific information regarding the role of "this compound" as a synthetic building block and intermediate to fulfill the requirements of the requested article.

The provided outline demands detailed research findings on the compound's application in the synthesis of advanced organic frameworks, its use as a scaffold for novel reagents and catalysts, and its specific applications as a precursor in materials chemistry. While general synthetic pathways and the expected reactivity of dibrominated thiazole derivatives are documented, literature detailing the specific use of the 4-cyclobutyl substituted variant in the outlined applications—such as the synthesis of specific polyheterocycles, its incorporation into complex molecular architectures, or its polymerization into optoelectronic materials—could not be located.

General methodologies exist for reactions such as Suzuki and Stille cross-coupling, which are applicable to dibrominated heterocycles for the synthesis of conjugated polymers and complex molecules. Similarly, the synthesis of thiazole-containing macrocycles is a known area of research. However, specific examples and detailed studies employing "this compound" as the primary precursor for these purposes are not present in the available search results.

Without documented research specifically utilizing this compound, generating a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline is not possible without resorting to speculation or extrapolation from related but distinct chemical structures. This would violate the core instruction to focus solely on "this compound." Therefore, the request cannot be completed at this time.

Role As a Synthetic Building Block and Intermediate

Ligand Design in Transition Metal Catalysis

The structural framework of 2,5-Dibromo-4-cyclobutyl-1,3-thiazole (B6206529) serves as a versatile scaffold for the design and synthesis of novel ligands for transition metal catalysis. The presence of two reactive bromine atoms at the 2- and 5-positions allows for the introduction of a variety of coordinating groups through well-established cross-coupling methodologies. This adaptability enables the creation of both chiral and achiral ligands with tailored electronic and steric properties, suitable for a range of catalytic applications. The cyclobutyl group at the 4-position can also play a significant role in influencing the ligand's steric bulk and solubility, which in turn can modulate the activity and selectivity of the resulting metal complexes.

The synthesis of ligands from this compound predominantly relies on palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. These methods allow for the sequential or simultaneous substitution of the bromine atoms with a wide array of functional groups, including those containing phosphorus, nitrogen, and oxygen donor atoms.

Synthesis of Achiral Ligands:

Achiral bidentate ligands can be readily prepared by reacting this compound with two equivalents of a suitable coupling partner. For instance, a Suzuki coupling with 2-pyridylboronic acid can yield a 2,5-bis(2-pyridyl)-4-cyclobutyl-1,3-thiazole, a classic N,N-bidentate ligand. Similarly, Stille coupling with organostannanes or Sonogashira coupling with terminal alkynes can introduce other coordinating moieties. The synthesis of phosphine-based ligands can be achieved through reactions with diarylphosphines or their corresponding secondary phosphine oxides followed by reduction.

Synthesis of Chiral Ligands:

The introduction of chirality is a key aspect of designing ligands for asymmetric catalysis. This can be achieved in several ways using the this compound scaffold:

Incorporation of Chiral Side Chains: Chiral coordinating groups can be introduced through cross-coupling reactions. For example, coupling with a chiral phosphine-containing boronic acid or a chiral amine via the Buchwald-Hartwig reaction would result in a chiral ligand.

Formation of Atropisomers: If bulky substituents are introduced at the 2- and 5-positions, rotation around the C-C or C-N bonds connecting these groups to the thiazole (B1198619) ring may be restricted, leading to the formation of stable atropisomers. The cyclobutyl group can contribute to the steric hindrance necessary to achieve this.

Derivatization of the Cyclobutyl Group: Although less common, the cyclobutyl group itself could be functionalized to introduce a chiral center.

A plausible synthetic route to a chiral P,N-ligand could involve a sequential cross-coupling strategy. First, one bromine atom could be selectively substituted with a diphenylphosphine group. The remaining bromine atom could then be reacted with a chiral amine, such as a derivative of a natural amino acid, to yield the final chiral ligand.

Table 1: Examples of Potential Ligands Derived from this compound

Ligand TypeCoordinating AtomsSynthetic Strategy (Plausible)Potential Application
Achiral BidentateN, NSuzuki coupling with 2-pyridylboronic acidCross-coupling reactions
Achiral BidentateP, PPalladium-catalyzed phosphinationHydrogenation, hydroformylation
Chiral BidentateP, NSequential phosphination and Buchwald-Hartwig amination with a chiral amineAsymmetric allylic alkylation
Chiral BidentateN, NCoupling with a chiral pyrazole or imidazole derivativeAsymmetric hydrosilylation

Application in Asymmetric Catalysis (Focus on Ligand Synthesis and Its Role in Catalytic Pathways)

Ligands derived from this compound are anticipated to be effective in a variety of asymmetric catalytic transformations. The design of these ligands allows for the fine-tuning of the steric and electronic environment around a metal center, which is crucial for achieving high enantioselectivity.

Role in Catalytic Pathways:

In a typical asymmetric catalytic cycle, the chiral ligand coordinates to a transition metal precursor to form a chiral catalyst. This catalyst then interacts with the substrates, and the chiral environment created by the ligand directs the reaction to favor the formation of one enantiomer of the product over the other. The key steps in the catalytic cycle where the chiral ligand exerts its influence include:

Substrate Coordination: The chiral ligand can influence the way the substrate binds to the metal center, predisposing it to react in a specific orientation.

Migratory Insertion/Reductive Elimination: The steric bulk of the ligand can control the trajectory of migratory insertion and the geometry of the transition state during reductive elimination, thereby determining the stereochemistry of the product.

For instance, a chiral phosphine-thiazole ligand derived from this compound could be employed in palladium-catalyzed asymmetric allylic alkylation. The ligand would coordinate to the palladium center, and the resulting chiral complex would react with an allylic substrate to form a chiral π-allyl palladium intermediate. The chiral environment around the palladium would then direct the nucleophilic attack to one of the two termini of the allyl group, leading to the enantioselective formation of the product.

The cyclobutyl group at the 4-position of the thiazole ring can provide a specific steric footprint that can influence the "chiral pocket" of the catalyst, potentially leading to unique selectivity profiles compared to ligands with other alkyl or aryl substituents.

Table 2: Hypothetical Performance of a Chiral Ligand Derived from this compound in Asymmetric Catalysis

ReactionCatalyst System (Hypothetical)SubstrateProduct Enantiomeric Excess (ee %)
Asymmetric Allylic Alkylation[Pd(allyl)Cl]₂ / Chiral Phosphine-Thiazole Ligand1,3-Diphenylallyl acetate>95
Asymmetric Heck ReactionPd(OAc)₂ / Chiral Dipyridyl-Thiazole Ligand2,3-Dihydrofuran and Phenyl triflate>90
Asymmetric Hydrosilylation[Rh(COD)Cl]₂ / Chiral Phosphine-Thiazole LigandAcetophenone and Diphenylsilane>85

Analogues and Derivatives of 2,5 Dibromo 4 Cyclobutyl 1,3 Thiazole

Systematic Modification of Halogen Substituents (e.g., chloro, iodo analogues)

The bromine atoms at the 2 and 5 positions of the thiazole (B1198619) ring are key sites for both tuning the electronic properties of the molecule and for further chemical transformations. Replacing these bromine atoms with other halogens, such as chlorine or iodine, can significantly impact the compound's reactivity and potential applications.

Chloro Analogues: The synthesis of 2,5-dichloro-4-cyclobutyl-1,3-thiazole can be approached through the chlorination of the 4-cyclobutyl-1,3-thiazole precursor. Reagents such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) are commonly employed for the chlorination of thiazole rings. The reactivity of the C-Cl bond in subsequent reactions, such as cross-coupling, is generally lower than that of the C-Br bond, which can be a strategic advantage in sequential functionalization.

Iodo Analogues: The corresponding 2,5-diiodo-4-cyclobutyl-1,3-thiazole would be expected to be the most reactive among the dihalogenated analogues in cross-coupling reactions. Synthesis could be achieved through direct iodination of 4-cyclobutyl-1,3-thiazole using reagents like N-iodosuccinimide (NIS) or a combination of iodine and an oxidizing agent. The higher reactivity of the C-I bond makes these analogues valuable substrates for reactions like Suzuki, Stille, and Sonogashira couplings.

A comparative overview of the physical properties of these halogenated analogues is presented below.

Property2,5-Dichloro-4-cyclobutyl-1,3-thiazole2,5-Dibromo-4-cyclobutyl-1,3-thiazole (B6206529)2,5-Diiodo-4-cyclobutyl-1,3-thiazole
Molecular Formula C₇H₇Cl₂NSC₇H₇Br₂NSC₇H₇I₂NS
Molecular Weight 208.11 g/mol 297.01 g/mol 391.01 g/mol
Reactivity in Cross-Coupling LowerModerateHigher

Variation of Cycloalkyl and Alkyl Moieties at Position 4

The cyclobutyl group at the 4-position of the thiazole ring also presents an opportunity for modification. Altering the size and nature of this substituent can influence the molecule's steric and electronic properties.

Cycloalkyl Variations: Replacing the cyclobutyl group with other cycloalkyl moieties, such as cyclopentyl or cyclohexyl, can be achieved by starting with the corresponding cycloalkyl-substituted precursors in the initial thiazole synthesis. For instance, 2,5-dibromo-4-cyclopentyl-1,3-thiazole has been documented. These variations can impact the molecule's lipophilicity and how it interacts with biological targets.

Alkyl Variations: Straight-chain or branched alkyl groups can also be introduced at the 4-position. An example is 2,5-dibromo-4-(tert-butyl)thiazole. The bulky tert-butyl group can impart significant steric hindrance around the 4- and 5-positions of the thiazole ring, which can influence the regioselectivity of subsequent reactions.

The table below summarizes key information for some of these analogues.

Compound NameMolecular FormulaPosition 4 Substituent
2,5-Dibromo-4-cyclopentyl-1,3-thiazoleC₈H₉Br₂NSCyclopentyl
2,5-Dibromo-4-(tert-butyl)thiazoleC₇H₉Br₂NStert-Butyl

Functionalization and Derivatization of the Thiazole Ring System

The dihalogenated nature of this compound makes it a versatile platform for a variety of functionalization reactions, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atoms at positions 2 and 5 are amenable to a range of palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base can introduce aryl, heteroaryl, or vinyl groups at the 2 and/or 5 positions.

Stille Coupling: This reaction utilizes organotin reagents to couple with the dibromothiazole, offering another route to introduce a wide variety of organic moieties. wikipedia.org

Negishi Coupling: Involves the use of organozinc reagents and is also effective for forming new C-C bonds at the halogenated positions.

Sonogashira Coupling: This allows for the introduction of alkyne functionalities by coupling with terminal alkynes.

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, introducing amine functionalities to the thiazole ring.

The differential reactivity of the bromine atoms at the 2 and 5 positions can potentially allow for selective, sequential functionalization under carefully controlled reaction conditions.

Nucleophilic Aromatic Substitution (SNAr): While less common for electron-rich heterocycles, the presence of two electron-withdrawing bromine atoms can facilitate nucleophilic aromatic substitution reactions under certain conditions, particularly with strong nucleophiles. This provides a pathway to introduce functionalities like alkoxy, amino, or thioether groups.

Comparative Study of Reactivity and Structure in Analogues

The systematic modification of this compound provides a basis for comparative studies of reactivity and structure.

Reactivity of Halogen Substituents: The reactivity of the C-X bond (where X is a halogen) in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl. This predictable trend allows for the strategic design of sequential cross-coupling reactions. For instance, a 2-iodo-5-bromothiazole derivative could undergo a selective reaction at the more reactive C-I bond, followed by a subsequent reaction at the C-Br bond.

Influence of the Substituent at Position 4: The nature of the alkyl or cycloalkyl group at the 4-position can exert a steric influence on the reactivity of the adjacent C5-Br bond. A bulkier substituent, like a tert-butyl group, may hinder the approach of reagents to the 5-position, potentially leading to preferential reaction at the 2-position.

Structure-Activity Relationships: In the context of medicinal chemistry, these analogues provide a valuable tool for exploring structure-activity relationships (SAR). By systematically altering the substituents at the 2, 4, and 5 positions and evaluating the biological activity of the resulting compounds, researchers can identify key structural features responsible for a desired therapeutic effect. For example, the lipophilicity, electronic properties, and steric bulk of the substituents can all play a crucial role in how the molecule interacts with a biological target.

Advanced Experimental Methodologies and Techniques

High-Throughput Screening in Reaction Optimization

No specific studies employing high-throughput screening (HTS) for the optimization of synthesis or subsequent reactions involving 2,5-Dibromo-4-cyclobutyl-1,3-thiazole (B6206529) have been documented. While HTS is a powerful tool for rapidly evaluating catalysts, solvents, and reaction conditions for classes of compounds like thiazoles, its application to this specific cyclobutyl-substituted dibromothiazole has not been reported.

In Situ Spectroscopic Monitoring of Reaction Progress

There are no available reports on the use of in situ spectroscopic techniques, such as NMR, FT-IR, or Raman spectroscopy, to monitor the formation or reaction progress of this compound in real-time. Such studies would provide valuable kinetic and mechanistic data, but this research has not been published.

Microfluidic Techniques for Enhanced Synthesis and Reaction Control

There is no evidence of microfluidic or continuous-flow technologies being applied to the synthesis of this compound. While these techniques offer advantages in terms of heat and mass transfer, reaction control, and safety for heterocyclic synthesis, their specific application to this compound has not been described in published research.

Future Research Directions and Perspectives

Exploration of Undiscovered Reactivity Patterns for Selective Functionalization

The two bromine atoms at the C2 and C5 positions of the thiazole (B1198619) ring are prime sites for chemical modification. A key area of future research will be to explore the differential reactivity of these two positions to achieve selective functionalization. This could be accomplished through a variety of modern synthetic techniques, including regioselective cross-coupling and halogen-metal exchange reactions. tum.de

Developing methodologies for the selective mono-functionalization of either the C2 or C5 position would be a significant advancement. This could potentially be achieved by carefully controlling reaction conditions or by employing sterically hindered reagents that favor one position over the other. Such selective modifications would allow for the synthesis of a diverse library of derivatives with tailored electronic and steric properties.

Table 1: Potential Selective Functionalization Reactions

Reaction TypeReagent/CatalystPotential Product
Suzuki CouplingArylboronic acid, Pd catalyst2-Aryl-5-bromo-4-cyclobutyl-1,3-thiazole
Stille CouplingOrganostannane, Pd catalyst5-Alkynyl-2-bromo-4-cyclobutyl-1,3-thiazole
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst2-Bromo-4-cyclobutyl-5-(arylethynyl)-1,3-thiazole
Buchwald-Hartwig AminationAmine, Pd catalystN-(5-bromo-4-cyclobutyl-1,3-thiazol-2-yl)aniline
Halogen-Metal ExchangeOrganolithium or Grignard reagent2-Lithio-5-bromo-4-cyclobutyl-1,3-thiazole

This table is interactive. Click on the headers to sort the data.

Integration into Supramolecular Chemistry and Host-Guest Systems

The structural rigidity of the thiazole ring, combined with the potential for introducing various functional groups, makes 2,5-Dibromo-4-cyclobutyl-1,3-thiazole (B6206529) an attractive building block for supramolecular chemistry. The bromine atoms can participate in halogen bonding, a non-covalent interaction that is increasingly being utilized in the design of complex molecular architectures.

Future research could focus on synthesizing derivatives of this compound that can act as either hosts or guests in supramolecular systems. The cyclobutyl group could play a crucial role in defining the shape and size of binding cavities in host molecules. Furthermore, the introduction of recognition motifs through selective functionalization could lead to the development of highly specific host-guest complexes.

Development of Novel Green and Sustainable Synthetic Strategies

The synthesis of heterocyclic compounds is a cornerstone of modern chemistry. numberanalytics.comrasayanjournal.co.in However, traditional synthetic methods often involve harsh reaction conditions and the use of hazardous reagents. numberanalytics.comnumberanalytics.com A critical area for future research is the development of green and sustainable synthetic routes to this compound and its derivatives.

This could involve the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions. numberanalytics.comfrontiersin.org Methodologies such as microwave-assisted synthesis, flow chemistry, and biocatalysis hold significant promise for reducing the environmental impact of synthesizing these valuable compounds. numberanalytics.comrasayanjournal.co.innih.gov The principles of green chemistry, including atom economy and waste reduction, should guide the design of these new synthetic strategies. numberanalytics.com

Table 2: Comparison of Conventional vs. Green Synthetic Approaches

ParameterConventional SynthesisGreen Synthesis
SolventsOften toxic and volatile organic solventsWater, ionic liquids, supercritical fluids
ReagentsStoichiometric and often hazardous reagentsCatalytic reagents, renewable feedstocks
EnergyHigh temperatures and long reaction timesMicrowave irradiation, ultrasound, lower temperatures
WasteSignificant generation of byproducts and wasteHigh atom economy, minimal waste

This table is interactive. You can filter the data by selecting a parameter.

Advanced Computational Model Refinements for Predictive Chemistry

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules. plos.orgnih.gov Future research should focus on developing and refining computational models to accurately predict the behavior of this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,5-Dibromo-4-cyclobutyl-1,3-thiazole, and how are reaction conditions optimized?

  • Methodological Answer : A common approach involves cyclization of hydrazone intermediates with thioglycolic acid under reflux conditions. For example, hydrazide derivatives (e.g., 2-(6,8-dibromo-2-methylquinazolin-4-yloxy)-acetohydrazide) can be synthesized via alkylation with ethyl chloroacetate, followed by hydrazine hydrate treatment. Cyclization with thioglycolic acid at 100–120°C for 5–7 hours yields thiazole derivatives . Optimization includes adjusting solvent polarity (e.g., ethanol vs. DMSO), reaction time (12–18 hours), and stoichiometric ratios of brominating agents to achieve higher yields (~65–70%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C-NMR : Identifies cyclobutyl proton environments (e.g., δ 3.2–3.8 ppm for cyclobutyl CH₂ groups) and bromine-induced deshielding effects on thiazole carbons .
  • IR Spectroscopy : Confirms C-Br stretches (500–600 cm⁻¹) and thiazole ring vibrations (C=N at ~1600 cm⁻¹) .
  • Melting Point Analysis : Validates purity (e.g., sharp m.p. ranges like 141–143°C for analogous triazole derivatives) .

Q. How does the cyclobutyl substituent influence the compound’s electronic properties?

  • Methodological Answer : Cyclobutyl groups introduce steric strain and electron-donating effects via hyperconjugation. Computational modeling (e.g., DFT) reveals reduced electron density at the thiazole sulfur due to cyclobutyl ring puckering, which can be validated experimentally via Hammett substituent constants or UV-Vis spectral shifts in polar solvents .

Advanced Research Questions

Q. What strategies resolve contradictions in bromination regioselectivity during synthesis?

  • Methodological Answer : Competing bromination at C-2 vs. C-5 positions can arise from solvent polarity or catalyst choice. For example, DMSO promotes electrophilic bromination at C-2 due to its strong coordinating ability, while non-polar solvents favor C-5. GC-MS monitoring and 2D-NMR (COSY/NOESY) can distinguish regioisomers. Adjusting Br₂ equivalents (1.1–1.3 mol) and reaction temperature (0–5°C) minimizes side products .

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculates Fukui indices to identify nucleophilic/electrophilic sites. For instance, the C-4 cyclobutyl group lowers the LUMO energy at C-2 and C-5 bromines, enhancing Suzuki-Miyaura coupling reactivity. Validation involves comparing computed activation energies with experimental Pd-catalyzed coupling yields (e.g., 60–80% with arylboronic acids) .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Target enzymes like cyclooxygenase (COX) or acetylcholinesterase using spectrophotometric methods (e.g., Ellman’s reagent for IC₅₀ determination) .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with dose-response curves (1–100 μM) .
  • Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., bromine vs. chlorine) with bioactivity using ANOVA or multivariate regression .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.